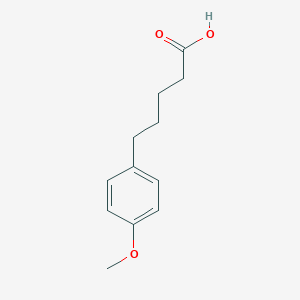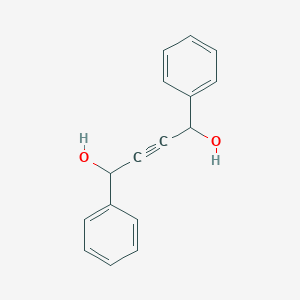
1,4-Diphenylbut-2-yne-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenylbut-2-yne-1,4-diol (DPBD) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPBD is a white crystalline powder with a molecular weight of 246.29 g/mol and a melting point of 170-172°C. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Mécanisme D'action
The mechanism of action of 1,4-Diphenylbut-2-yne-1,4-diol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1,4-Diphenylbut-2-yne-1,4-diol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 1,4-Diphenylbut-2-yne-1,4-diol has also been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), which plays a role in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
1,4-Diphenylbut-2-yne-1,4-diol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 1,4-Diphenylbut-2-yne-1,4-diol has been shown to induce apoptosis (programmed cell death) in cancer cells. 1,4-Diphenylbut-2-yne-1,4-diol has also been shown to inhibit the growth and migration of cancer cells. Additionally, 1,4-Diphenylbut-2-yne-1,4-diol has been shown to have neuroprotective effects, which could have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Diphenylbut-2-yne-1,4-diol has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has been shown to exhibit a variety of biological activities. However, there are also some limitations to the use of 1,4-Diphenylbut-2-yne-1,4-diol in lab experiments. For example, 1,4-Diphenylbut-2-yne-1,4-diol has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, 1,4-Diphenylbut-2-yne-1,4-diol has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Orientations Futures
There are several potential future directions for research on 1,4-Diphenylbut-2-yne-1,4-diol. One area of interest is the development of 1,4-Diphenylbut-2-yne-1,4-diol-based fluorescent probes for the detection of metal ions. Another potential direction is the exploration of 1,4-Diphenylbut-2-yne-1,4-diol's potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 1,4-Diphenylbut-2-yne-1,4-diol and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
1,4-Diphenylbut-2-yne-1,4-diol can be synthesized through various methods, including the reaction of 1,4-diphenylbut-2-yne with a strong base, such as sodium hydride, in the presence of a solvent. This reaction yields 1,4-Diphenylbut-2-yne-1,4-diol as a white crystalline solid. Other methods of synthesis include the reaction of 1,4-diphenylbut-2-yne with a palladium catalyst and the reaction of 1,4-diphenylbut-2-yne with a copper catalyst.
Applications De Recherche Scientifique
1,4-Diphenylbut-2-yne-1,4-diol has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit antitumor activity, making it a promising candidate for cancer treatment. 1,4-Diphenylbut-2-yne-1,4-diol has also been studied for its anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases. Additionally, 1,4-Diphenylbut-2-yne-1,4-diol has been shown to have potential as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
4482-17-1 |
|---|---|
Nom du produit |
1,4-Diphenylbut-2-yne-1,4-diol |
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
1,4-diphenylbut-2-yne-1,4-diol |
InChI |
InChI=1S/C16H14O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H |
Clé InChI |
JYKDEDMACOKPEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O |
Autres numéros CAS |
4482-17-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



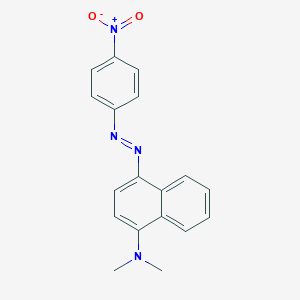
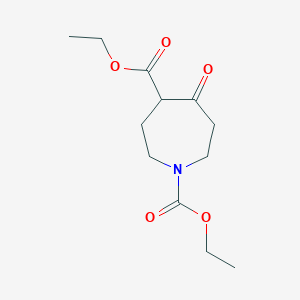
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)
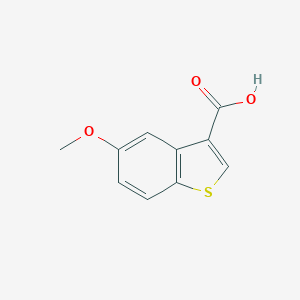
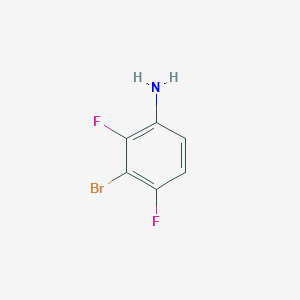
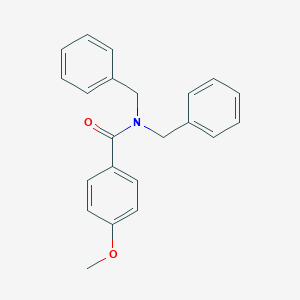
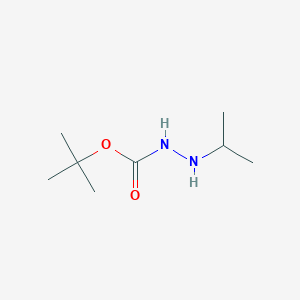
![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)
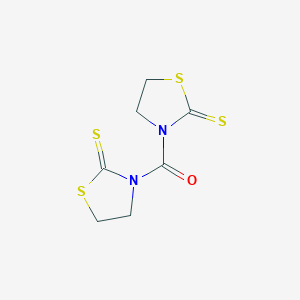
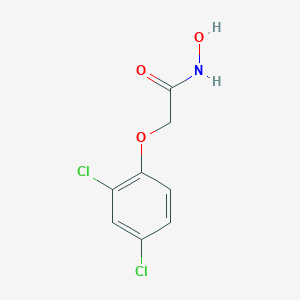
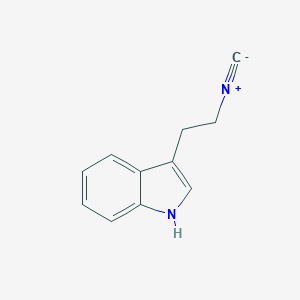
![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)
